

# Azido-PEG24-NHS Ester: A Technical Guide to a Versatile Bioconjugation Reagent

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## Compound of Interest

Compound Name: Azido-PEG24-NHS ester

Cat. No.: B6307551

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and applications of **Azido-PEG24-NHS ester**. This heterobifunctional linker has emerged as a critical tool in bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from targeted drug delivery and proteomics to the development of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Commercial Availability and Purity

**Azido-PEG24-NHS ester** is readily available from a variety of commercial suppliers. The purity of the compound is a critical parameter for reproducible and reliable results in experimental settings. Most suppliers offer this reagent with a purity of 95% or higher, with some providing purities up to 98%. It is crucial to consult the supplier's certificate of analysis (CoA) for lot-specific purity data and characterization details.

Supplier	Reported Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Documentation
CD Bioparticles	>98%	1108750-59-9	C55H104N4O28	1269.5	Datasheet
AxisPharm	≥95%	2375600-46-5	C55H104N4O28	1269.43	SDS
MedchemExpress	95.0%	2375600-46-5	C55H104N4O28	1269.42	COA, SDS
BroadPharm	>95%	2375600-46-5	C55H104N4O28	1269.5	NMR, SDS
DempoChem	>95%	2375600-46-5	C55H104N4O28	1269.4	COA, NMR, MS, HPLC, MSDS
Sigma-Aldrich	95%, 98%	2375600-46-5	C55H104N4O28	1269.42	COA, COO
TargetMol	2375600-46-5	DataSheet, SDS			
BOC Sciences	2375600-46-5	C55H104N4O28	1269.4	SDS, COAs	

## Physicochemical Properties and Stability

The stability of the N-hydroxysuccinimide (NHS) ester functionality is paramount for successful conjugation. NHS esters are susceptible to hydrolysis, a competing reaction with the desired amidation of primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

pH	Temperature	Half-life of NHS Ester	Recommendation
7.0	0°C	4-5 hours[1][2]	Slower reaction, but more stable for extended incubations.
8.0	Room Temp	~210 minutes	A good starting point for many protein labeling reactions.
8.5	Room Temp	~180 minutes	Optimal for efficient amine reaction, but hydrolysis is faster.
8.6	4°C	10 minutes[1][2]	Use immediately after preparation.
9.0	Room Temp	~125 minutes	Very rapid reaction, but significant hydrolysis can occur.

Storage and Handling: **Azido-PEG24-NHS ester** is moisture-sensitive and should be stored at -20°C or -80°C in a desiccated environment.[3] To prevent hydrolysis, the reagent should be warmed to room temperature before opening and stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh for each use. Avoid aqueous stock solutions for long-term storage.

## Experimental Protocols

The following protocols provide a general framework for the use of **Azido-PEG24-NHS ester** in bioconjugation. Optimization may be required for specific applications.

### General Protocol for Protein Labeling

This protocol describes the covalent attachment of **Azido-PEG24-NHS ester** to primary amines (e.g., lysine residues) on a target protein.

Materials:

- **Azido-PEG24-NHS ester**

- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

- **Prepare Protein Solution:** Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.<sup>[4]</sup>
- **Prepare **Azido-PEG24-NHS Ester** Stock Solution:** Immediately before use, dissolve the required amount of **Azido-PEG24-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- **Reaction Setup:** Add a 10- to 50-fold molar excess of the **Azido-PEG24-NHS ester** stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein and desired degree of labeling. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
- **Incubation:** Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for reactions at lower pH.
- **Quenching:** (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- **Purification:** Remove excess, unreacted **Azido-PEG24-NHS ester** and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.
- **Characterization:** Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the partner molecule has a chromophore), mass spectrometry (LC-MS), or HPLC analysis.

## Two-Step Labeling via Click Chemistry

This protocol outlines the subsequent reaction of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

- Azide-labeled protein (from Protocol 3.1)
- Alkyne- or cyclooctyne-containing molecule (e.g., DBCO, BCN)
- For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  - Copper(II) sulfate ( $\text{CuSO}_4$ )
  - Reducing agent (e.g., sodium ascorbate)
  - Copper ligand (e.g., THPTA, TBTA)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

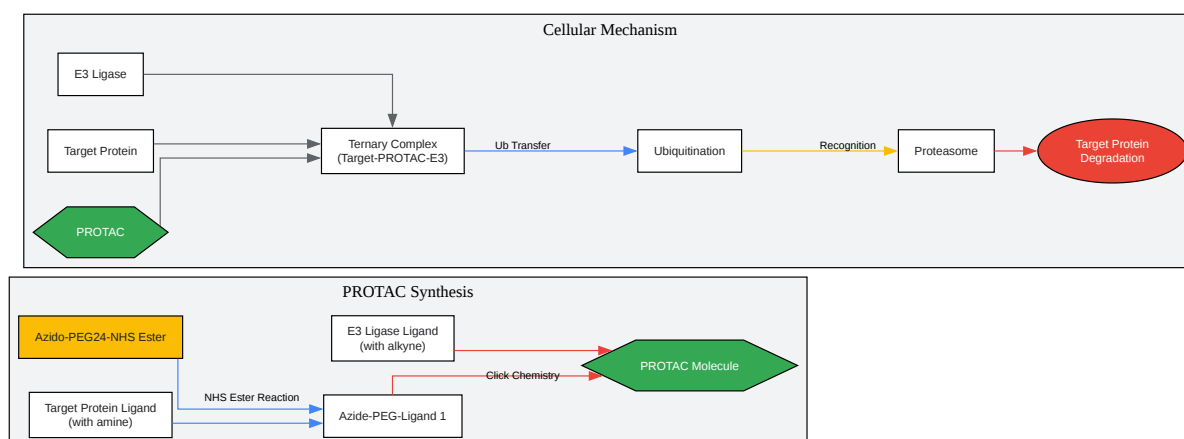
- Prepare Reagents:
  - Dissolve the alkyne- or cyclooctyne-containing molecule in a suitable solvent (e.g., DMSO).
  - For CuAAC, prepare fresh stock solutions of  $\text{CuSO}_4$ , sodium ascorbate, and the copper ligand.
- Reaction Setup:
  - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Add a 2- to 10-fold molar excess of the cyclooctyne-containing molecule to the azide-labeled protein.
  - CuAAC: In a separate tube, pre-mix the  $\text{CuSO}_4$  and sodium ascorbate. Add the alkyne-containing molecule and the copper ligand to the azide-labeled protein, then add the copper/ascorbate mixture to initiate the reaction.

- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C for 1 hour. SPAAC reactions may require longer incubation times (up to 24 hours).
- Purification: Purify the final conjugate to remove excess reagents using an appropriate method as described in Protocol 3.1.

## Applications and Workflows

### PROTAC Development Workflow

**Azido-PEG24-NHS ester** serves as a versatile linker in the synthesis of PROTACs. The NHS ester allows for conjugation to a ligand for the target protein or the E3 ligase, while the azide provides a handle for introducing the other ligand via click chemistry.

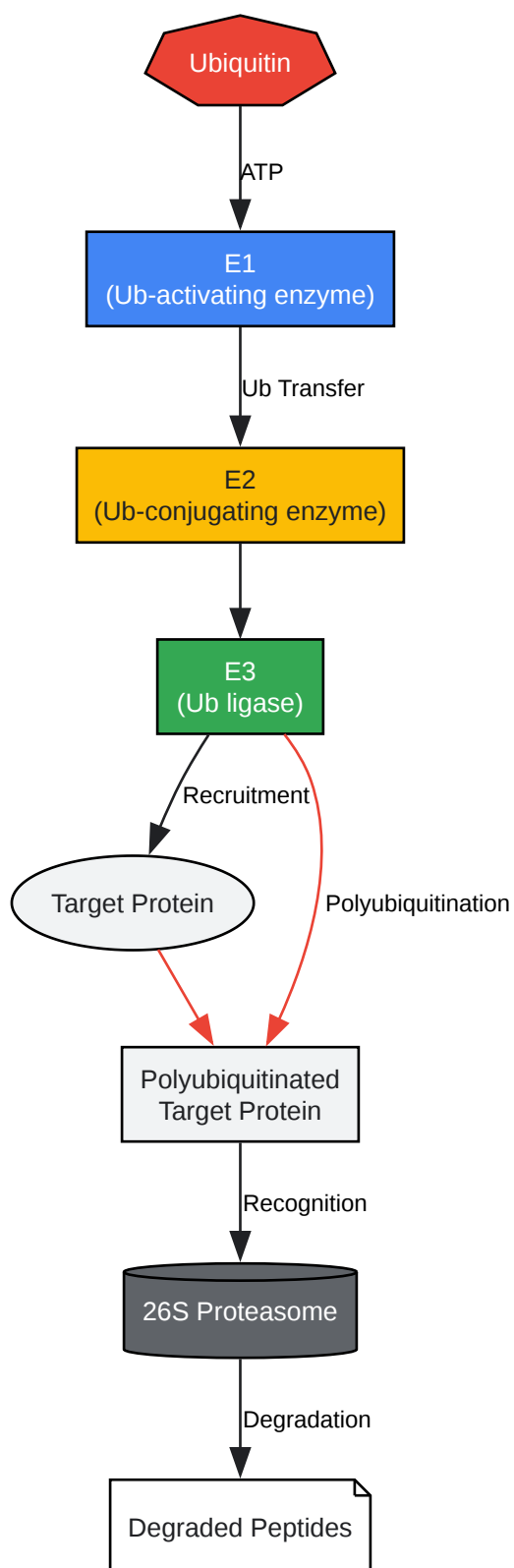


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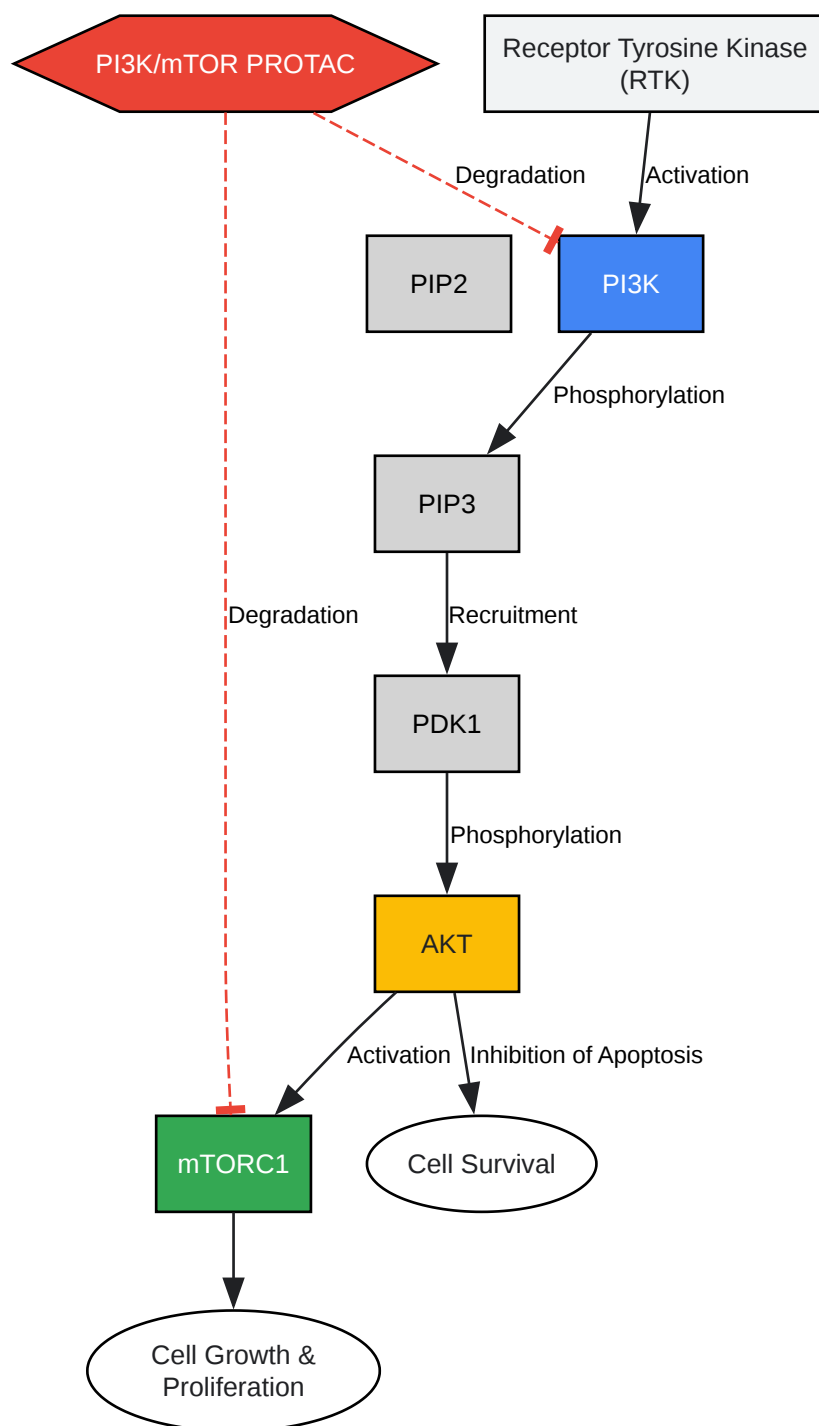
Caption: Workflow for PROTAC synthesis and mechanism of action.

## Ubiquitin-Proteasome System (UPS) Pathway

PROTACs hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System. Understanding this pathway is crucial for designing effective PROTACs.







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